5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one falls under the category of pyrazolones, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. The specific compound has been studied for its potential applications in drug development due to its biological activity and structural characteristics.
The synthesis of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one can be achieved through several methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Key parameters include:
The molecular structure of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one can be described as follows:
The compound typically crystallizes in a monoclinic system with specific dihedral angles between substituent groups that influence its three-dimensional arrangement. For instance, intramolecular interactions such as C—H⋯O linkages contribute to the stability and conformation of the crystal lattice .
5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one participates in various chemical reactions due to its reactive functional groups.
Reactivity may depend on factors such as:
The mechanism of action for 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions.
Research indicates that this compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis. Additionally, it may modulate nitric oxide pathways contributing to its analgesic properties.
5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insight into molecular structure:
The applications of 5-Amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one span various fields:
Pyrazol-3-ones represent a foundational class of five-membered diazole heterocycles, first gaining prominence with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), an early antipyretic and analgesic agent [3] [7]. This breakthrough established the pyrazol-3-one scaffold—characterized by adjacent nitrogen atoms, three annular carbons, and a keto group—as a versatile pharmacophore. Early synthetic routes relied on condensation reactions between β-keto esters or 1,3-dicarbonyl compounds with hydrazines, forming the 2,4-dihydro-3H-pyrazol-3-one core [5] [8]. The introduction of alkyl, aryl, or amino substituents at positions 1, 4, and 5 generated structural diversity, driving explorations into physicochemical and biological properties. By the mid-20th century, combinatorial chemistry advances enabled polymer-supported syntheses and complex functionalizations, expanding applications beyond pharmaceuticals into dyes, metal chelators, and photographic chemicals [2] [8]. The 4,4-dimethyl substitution pattern in derivatives like 5-amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one emerged as a strategic modification, enhancing ring stability and modulating electronic properties for targeted bioactivity [5] [7].
Table 1: Key Historical Milestones in Pyrazol-3-one Chemistry
Year | Development | Significance |
---|---|---|
1883 | Knorr’s synthesis of antipyrine | First therapeutic pyrazol-3-one; validated scaffold for drug discovery |
1964–2008 | Systematic monograph series (Parts I–IV) on pyrazol-3-one chemistry [2] | Comprehensive review of synthesis, reactions, and applications |
1990s | Advent of combinatorial chemistry approaches | Enabled high-throughput synthesis of diverse pyrazolone libraries |
2020s | Focus on 4,4-disubstituted and 5-amino derivatives [3] [7] | Optimized bioactivity (e.g., anticonvulsant, anti-inflammatory) |
IUPAC nomenclature mandates pyrazol-3-one as the standard designation for this heterocyclic system, superseding the historically prevalent "pyrazol-5-one" terminology [2]. This convention arises from systematic clockwise numbering: N1 (pyrrole-type nitrogen), C2, N3 (pyridine-type nitrogen), C4, and C5. Traditional organic chemistry literature often employed anticlockwise numbering, labeling the keto group at position 5. For the compound "5-amino-4,4-dimethyl-2,4-dihydro-pyrazol-3-one":
Table 2: IUPAC vs. Common Nomenclature for Selected Derivatives
Structural Formula | Systematic Name (IUPAC) | Common Name/Alternative Numbering |
---|---|---|
C11H12ClN3O [1] | 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one | "5-Amino" substituent under IUPAC (position 5) |
C11H13N3O [9] | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Legacy "4-amino" (equivalent to IUPAC C5) |
Target Compound | 5-Amino-4,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one | "4,4-dimethyl" specifies C4 quaternary center |
The 5-amino group (–NH₂) profoundly enhances the pharmacological potential of pyrazol-3-ones by enabling hydrogen-bonding interactions with biological targets, modulating electronic distribution, and participating in tautomerism [3] [7] [8]. Early studies revealed that 5-aminopyrazol-3-ones exhibit:
Table 3: Bioactivities Linked to 5-Amino Substituents in Pyrazol-3-ones
Derivative Class | Key Bioactivity | Mechanistic Insight |
---|---|---|
Picolinic acid hybrids (Ia-d) [3] | Anticonvulsant/anti-inflammatory | TNF-α/NF-κB pathway inhibition; ROS quenching |
Dicyclohexylamide analogs [7] | Neuroprotection (IC₅₀: 10–50 μM) | Microglial activation suppression |
Para-bromophenyl derivatives [7] | Metabolic enzyme inhibition (AChE, α-GlyIs) | Enhanced by electron-withdrawing groups |
Thiazole-pyrazole hybrids [7] | Cytotoxicity (IC₅₀: 10–14 μM vs. MCF-7) | Caspase-3/7 activation; MEK pathway suppression |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9